2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Brand Name: Vulcanchem
CAS No.: 6252-98-8
VCID: VC2132528
InChI: InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14,15)
SMILES: C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

CAS No.: 6252-98-8

Cat. No.: VC2132528

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione - 6252-98-8

Specification

CAS No. 6252-98-8
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Standard InChI InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14,15)
Standard InChI Key CDALGRHRPPTQPM-UHFFFAOYSA-N
SMILES C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2
Canonical SMILES C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2

Introduction

Chemical Identity and Structure

2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione belongs to the spirohydantoin class of compounds, characterized by a rigid three-dimensional structure formed by the spiro connection between two ring systems. The compound is formally identified by the following properties:

  • IUPAC Name: spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

  • CAS Registry Number: 6252-98-8

  • Molecular Formula: C11H10N2O2

  • Molecular Weight: 202.21 g/mol

The structure features a hydantoin ring (imidazolidine-2,5-dione) spirally connected to an indene moiety, creating a conformationally restricted molecule with potential for selective binding to biological targets.

Physical and Chemical Properties

Structural Characteristics

The compound contains several important functional groups that define its reactivity and potential applications:

  • The hydantoin ring features two carbonyl groups at positions 2 and 5

  • An NH group that can serve as a hydrogen bond donor

  • A spiro carbon connection that creates a rigid three-dimensional architecture

  • The indene moiety with an aromatic ring fused to a five-membered ring

Chemical Reactivity

The reactivity profile of 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is governed by its key functional groups:

  • The N-H bond in the hydantoin ring is susceptible to alkylation reactions, as demonstrated by the synthesis of N3-alkylated derivatives

  • The carbonyl groups can participate in typical carbonyl chemistry

  • The indene portion can undergo reactions characteristic of aromatic systems

Synthesis Methods

General Synthetic Approaches

While the search results do not provide a complete synthetic pathway for the parent compound, they reference its use as a starting material for further derivatization . Typically, spirohydantoins can be synthesized through the Bucherer-Bergs reaction or modifications of the Strecker synthesis, involving the reaction of appropriate ketones with potassium cyanide and ammonium carbonate.

Derivatization Strategies

The compound serves as an important building block for more complex molecules, particularly through N-alkylation. A general procedure for alkylating the spirohydantoin has been described:

  • The spirohydantoin (2.5 mmol) is combined with potassium carbonate (5 mmol) in acetonitrile and heated to 80°C

  • After 30 minutes, an alkylating agent such as 1,5-dibromopentane is added dropwise

  • The mixture is maintained at 80°C for 8 hours

  • After filtration and concentration, the product is purified by column chromatography

This approach has been used to produce N3-alkylated derivatives like (R,S)-1-(5-bromopentyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dione, which serves as an intermediate for further functionalization .

Structural Derivatives and Analogs

Methylthio Derivative

A notable derivative is 5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, which features a methylthio group at the 5' position of the indene moiety. This compound has been characterized with the following properties:

  • Molecular Formula: C12H12N2O2S

  • Molecular Weight: 248.30 g/mol

  • PubChem CID: 118957024

N-Substituted Derivatives

Research has explored various N-substituted derivatives, particularly those with linkers at the N3 position connecting to other pharmacophores. These modifications are designed to optimize biological activity and pharmacokinetic properties.

Table 1: Comparison of 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dioneC11H10N2O2202.21Base spirohydantoin structure
5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dioneC12H12N2O2S248.30Methylthio group at 5' position
(R,S)-1-(5-bromopentyl)-2′,3′-dihydrospiro[imidazolidine-4,1′-indene]-2,5-dioneC16H19BrN2O2~365N3-alkylated with 5-bromopentyl chain
1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dioneC12H10O3202.21Oxolane instead of imidazolidine ring

Related Spiro Compounds

Several structurally related compounds have been investigated for various applications:

  • 2-substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones have been studied for aldose reductase inhibitory activity

  • 1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dione represents a related spiro system with an oxolane ring instead of imidazolidine

Structure-Activity Relationships

Influence of Stereochemistry

The biological activity of spirohydantoin derivatives is significantly influenced by their stereochemistry. Research on related compounds has demonstrated that:

  • Specific stereoisomers can exhibit markedly different potencies

  • In the case of 2-substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones, the 2S,4S isomers were found to be the most potent aldose reductase inhibitors

Impact of Structural Modifications

Various structural modifications can alter the biological profile of spirohydantoin derivatives:

  • Substitution on the aromatic portion affects binding affinity to target proteins

  • N-alkylation with different chain lengths and terminal functional groups can optimize pharmacokinetic properties

  • Introduction of heteroaryl-piperazines connected via alkyl chains to the N3 position can enhance activity against resistant strains of Plasmodium

Research Applications

Medicinal Chemistry

The rigid spiro structure of 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione makes it particularly valuable in medicinal chemistry:

  • It serves as a scaffold for the design of conformationally restricted molecules with enhanced target selectivity

  • The multiple sites available for derivatization allow systematic exploration of structure-activity relationships

  • Its derivatives show promise in antimalarial drug development

Synthetic Building Block

This compound functions as an important synthetic intermediate for the preparation of more complex bioactive molecules:

  • The N3 position can be alkylated to introduce various functional groups

  • The indene moiety can be further modified to adjust electronic and physicochemical properties

  • The resulting derivatives can target diverse biological pathways

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